molecular formula C9H11ClN2O B3058172 2-[(2-Chloroethyl)amino]benzamide CAS No. 88267-60-1

2-[(2-Chloroethyl)amino]benzamide

Cat. No. B3058172
CAS RN: 88267-60-1
M. Wt: 198.65 g/mol
InChI Key: GIOSKUACDFONCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2-[(2-Chloroethyl)amino]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chloroethyl)amino]benzamide” is represented by the linear formula C9H11ClN2O . Further structural analysis can be performed using tools like JSmol .

Scientific Research Applications

1. Melanoma Cytotoxicity

2-[(2-Chloroethyl)amino]benzamide derivatives have shown potential in targeted drug delivery for melanoma treatment. These derivatives exhibit higher toxicity against melanoma cells compared to the parent compound, chlorambucil, and are more potent than standard cytostatic drugs like dacarbazine in melanoma therapy (Wolf et al., 2004).

2. Broad Biological Activity

A series of benzamide derivatives displayed significant biological activity against various mycobacterial, bacterial, and fungal strains. These compounds also inhibited photosynthetic electron transport in spinach chloroplasts, demonstrating a wide range of biological activities (Imramovský et al., 2011).

3. Antispasmodic and Antihypoxic Properties

Benzamides, including derivatives of 2-[(2-Chloroethyl)amino]benzamide, are known for their physiological activities, including antispasmodic and antihypoxic properties. They have been synthesized and tested for these specific activities, contributing to a better understanding of their pharmacological potential (Bakibaev et al., 1994).

4. Neuroleptic Activity

These benzamide derivatives have been investigated for their neuroleptic properties. Research indicates a good correlation between structure and neuroleptic activity, with specific derivatives showing potential as potent drugs for psychosis treatment (Iwanami et al., 1981).

5. Mosquito Control

Certain benzamide derivatives, such as 2-Chloro-N-benzamide, have been found to be effective inhibitors of mosquito development, offering potential for controlling larval populations of various mosquito species (Schaefer et al., 1978).

Future Directions

“2-[(2-Chloroethyl)amino]benzamide” has shown promise in the field of oncology and could be utilized as a high potent lead compound for further discovery of isoform selective HDAC inhibitors . Clinical trials are underway to further evaluate its safety and efficacy in human subjects.

properties

IUPAC Name

2-(2-chloroethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOSKUACDFONCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518572
Record name 2-[(2-Chloroethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Chloroethyl)amino)benzamide

CAS RN

88267-60-1
Record name 2-[(2-Chloroethyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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